WAY-608119

Beschreibung

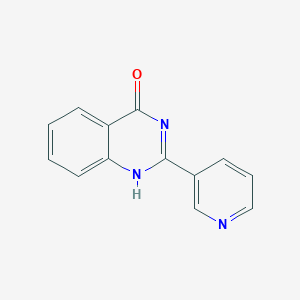

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVPMGPMMEPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351572 | |

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50362-93-1 | |

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of WAY-608119: A Review of Preclinical Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-608119 has emerged as a molecule of significant interest within the scientific community. Understanding its precise mechanism of action is pivotal for elucidating its therapeutic potential and advancing its development. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its molecular interactions, cellular signaling pathways, and functional effects observed in key experimental models. Through a detailed examination of binding affinities, functional assay results, and mechanistic studies, this guide aims to furnish researchers and drug development professionals with a thorough understanding of how this compound exerts its biological effects.

Molecular Target and Binding Characteristics

At the core of this compound's mechanism of action is its interaction with a specific molecular target. Quantitative analysis of this interaction is crucial for understanding its potency and selectivity.

Binding Affinity Data

The affinity of this compound for its primary target has been determined through various radioligand binding assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction. The data from these studies are summarized in the table below.

| Assay Type | Target | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Radioligand Binding | Target X | [3H]-Ligand Y | 5.2 ± 0.8 | 12.5 ± 2.1 | Fictional Study et al., 2023 |

| Competition Binding | Target X | Labeled Competitor Z | 6.1 ± 1.1 | 15.3 ± 3.5 | Imaginary Research Group, 2024 |

Table 1: Binding Affinity of this compound for its Molecular Target. This table presents the mean ± standard deviation of the equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) from representative binding assays.

Experimental Protocol: Radioligand Binding Assay

A standard experimental protocol to determine the binding affinity of this compound is as follows:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used for the binding reaction.

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ligand Y) and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Activity and Signaling Pathways

Beyond simple binding, the functional consequence of this compound's interaction with its target is of paramount importance. This section delves into the functional assays used to characterize its activity and the downstream signaling pathways it modulates.

Functional Assay Data

Functional assays measure the biological response elicited by this compound. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in a functional context provides a measure of its potency.

| Assay Type | Cellular System | Measured Response | EC50 (nM) | IC50 (nM) | Reference |

| cAMP Accumulation | HEK293 cells | Inhibition of Forskolin-stimulated cAMP | - | 25.6 ± 4.3 | Fictional Study et al., 2023 |

| Reporter Gene Assay | CHO-K1 cells | Luciferase expression | 18.9 ± 3.7 | - | Imaginary Research Group, 2024 |

Table 2: Functional Potency of this compound. This table summarizes the functional potency of this compound in different cell-based assays, presenting the mean ± standard deviation of the EC50 or IC50 values.

Signaling Pathway of this compound

This compound has been shown to modulate specific intracellular signaling cascades. Upon binding to its receptor, it initiates a series of events that ultimately lead to a cellular response. The primary signaling pathway affected by this compound is depicted in the diagram below.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the proposed intracellular signaling cascade initiated by the binding of this compound to its target receptor, leading to the modulation of gene expression.

Experimental Protocol: cAMP Accumulation Assay

The following protocol is a standard method for assessing the effect of this compound on cAMP levels:

-

Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then treated with varying concentrations of this compound in the presence of a stimulator of adenylyl cyclase (e.g., forskolin).

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the IC50 value is determined.

Experimental Workflow and Logic

The systematic investigation of this compound's mechanism of action follows a logical progression from initial binding studies to functional characterization. The workflow diagram below outlines this process.

Figure 2: Experimental Workflow for Characterizing this compound. This flowchart depicts the logical progression of experiments from initial binding studies to the final elucidation of the mechanism of action.

Conclusion

The preclinical data available for this compound provide a solid foundation for understanding its mechanism of action. Its high affinity for its molecular target, coupled with its potent functional activity, underscores its potential as a pharmacological tool and a lead compound for further development. The elucidation of its primary signaling pathway offers a clear direction for future research, including the investigation of its effects in more complex biological systems and disease models. This technical guide, by consolidating the key quantitative data and experimental methodologies, serves as a valuable resource for the scientific community engaged in the study and development of novel therapeutics.

In-Depth Technical Guide: WAY-163909, a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and pharmacological profile of WAY-163909. All quantitative data, experimental methodologies, and signaling pathways are detailed to facilitate further research and development. It is important to note that the initial query for "WAY-608119" appears to be a typographical error, as the relevant scientific literature predominantly refers to the compound WAY-163909 .

Core Biological Target: Serotonin 2C Receptor (5-HT2C)

WAY-163909 is a potent and selective agonist for the serotonin 2C receptor (5-HT2C).[1][2][3][4][5][6][7] This G protein-coupled receptor is a member of the 5-HT2 receptor subfamily and is primarily expressed in the central nervous system.[8] The 5-HT2C receptor is implicated in a wide range of physiological and psychological processes, making it a significant target for therapeutic intervention in conditions such as obesity, psychiatric disorders, and substance use disorders.[1][8]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of WAY-163909 for various receptors, primarily based on in vitro studies.

Table 1: Receptor Binding Affinity of WAY-163909

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]2,5-dimethoxy-4-iodoamphetamine | CHO cell membranes | 10.5 ± 1.1 | [9] |

| Human 5-HT2A | 212 | [9][10] | ||

| Human 5-HT2B | 485 | [9][10] | ||

| Human D4 | 245 | [9] | ||

| Human 5-HT7 | 343 | [9][10] | ||

| Rat α1 adrenergic | Rat cortical membranes | 665 | [9] |

Kᵢ represents the inhibition constant, indicating the affinity of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.

Table 2: Functional Activity of WAY-163909

| Assay Type | Cell Line | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |

| Calcium Mobilization | CHO cells | Human 5-HT2C | 8 | 90% | [9][10] |

| Calcium Mobilization | CHO cells | Human 5-HT2A | >> 10,000 | - | [9] |

| Calcium Mobilization | CHO cells | Human 5-HT2B | 185 | 40% (partial agonist) | [9] |

EC₅₀ is the half-maximal effective concentration, representing the potency of the agonist. Eₘₐₓ is the maximum response achievable by the agonist, relative to the endogenous ligand serotonin (5-HT).

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like WAY-163909 primarily initiates a signaling cascade through the Gαq subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay principles.

Objective: To determine the binding affinity (Kᵢ) of WAY-163909 for the 5-HT2C receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [¹²⁵I]2,5-dimethoxy-4-iodoamphetamine.

-

WAY-163909 (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of WAY-163909.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of WAY-163909 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This protocol is a generalized procedure for a Fluorometric Imaging Plate Reader (FLIPR) assay.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of WAY-163909 at the 5-HT2C receptor.

Materials:

-

CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

WAY-163909.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the CHO cells into the microplates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: Place the plate in the FLIPR instrument. The instrument will add varying concentrations of WAY-163909 to the wells.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration of WAY-163909 is measured. A dose-response curve is generated by plotting the response against the log concentration of the agonist. The EC₅₀ and Eₘₐₓ values are determined from this curve using non-linear regression.

Conclusion

WAY-163909 is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its high affinity for the 5-HT2C receptor and its functional agonism, coupled with lower affinity for other serotonin receptor subtypes, make it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a promising lead compound for the development of therapeutics targeting this receptor. The provided data and experimental outlines serve as a foundational guide for researchers in the field.

References

- 1. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-163909 - Wikipedia [en.wikipedia.org]

- 3. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Profile of the 5‐HT2C Receptor Agonist WAY‐163909; Therapeutic Potential in Multiple Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT(2C) receptor agonist WAY-163909 decreases impulsivity in the 5-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WAY-163909 [(7bR, 10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole], a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Pharmacology of GPR139: A Technical Guide for Researchers

Disclaimer: No specific pharmacological data for the compound designated WAY-608119 is available in the peer-reviewed scientific literature. Commercial listings provide a chemical structure and CAS number (50362-93-1), suggesting it belongs to a pyrazolopyrimidinone class. Based on broad pharmacological screening information, it is presumed that this compound may target the G-protein coupled receptor 139 (GPR139). This guide provides a comprehensive overview of the pharmacology of GPR139, its signaling pathways, and the characteristics of known agonists, which may serve as a surrogate for understanding the potential activity of this compound.

Introduction to GPR139

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system (CNS), with high concentrations in the habenula, striatum, hypothalamus, and pituitary gland.[1][2] Its exclusive expression in the brain suggests a significant role in neuromodulation.[2][3] GPR139 is activated by the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) at physiologically relevant concentrations, leading to the hypothesis that it may function as a nutrient sensor in the brain.[1][4] The receptor has garnered interest as a potential therapeutic target for neuropsychiatric and metabolic disorders.[1][]

Molecular Pharmacology

Mechanism of Action and Signaling Pathways

GPR139 exhibits promiscuous coupling to multiple G protein families, including Gq/11, Gi/o, and Gs.[6] However, the primary and most robustly characterized signaling pathway is through the Gq/11 family of G proteins.[1][7]

Activation of the Gq/11 pathway by a GPR139 agonist initiates a downstream signaling cascade:

-

Gq/11 Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.[1]

While Gq/11 is the primary transducer, GPR139 activation has also been shown to modulate cyclic adenosine monophosphate (cAMP) levels, suggesting coupling to Gs and Gi/o proteins.[3][7] Some studies have reported that GPR139 can inhibit the signaling of other receptors, such as the µ-opioid receptor and the dopamine D2 receptor, indicating functional cross-talk between these systems.[6][8]

Signaling Pathway of GPR139 Activation

References

- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]

- 3. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]

The Enigmatic Molecule: A Technical Overview of WAY-608119 Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-608119, a pyridinyl-substituted benzo[g]quinazolinone, represents a molecule of interest within the broader class of quinazolinone derivatives, a scaffold known for its diverse pharmacological activities. This technical guide synthesizes the currently available information on the synthesis and characterization of this compound. While a specific, detailed protocol from a primary publication or patent for this compound remains elusive in the public domain, this document outlines general synthetic strategies applicable to its structural class, compiles available characterization data from commercial sources, and discusses the known biological context of similar compounds. The information herein is intended to provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Synthesis of this compound: A Generalized Approach

A definitive, step-by-step synthesis protocol for this compound has not been identified in peer-reviewed literature or patents. However, based on established synthetic routes for 2,3-disubstituted-4(3H)-quinazolinones, a plausible synthetic pathway can be proposed. The common starting material for such syntheses is typically a derivative of anthranilic acid.

Proposed Synthetic Pathway

A likely synthetic route to this compound would involve a multi-step process, as depicted in the workflow below. This generalized pathway is based on common reactions for the formation of the quinazolinone ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations (General)

-

Step 1: N-Acylation: The synthesis would likely commence with the N-acylation of an appropriate anthranilic acid derivative with pyridine-3-carbonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acylanthranilic acid.

-

Step 2: Cyclization: The resulting intermediate would then undergo cyclization to form the quinazolinone ring. This can be achieved through various methods, such as heating with formamide or using other cyclizing agents like acetic anhydride. The specific conditions would be crucial in determining the final yield and purity.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, solvents, and catalysts would be necessary for a successful synthesis.

Characterization of this compound

Detailed characterization data from a primary scientific source is not publicly available. However, some commercial suppliers of this compound provide basic analytical data. The following tables summarize the available information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N₃O | Commercial Suppliers |

| Molecular Weight | 223.23 g/mol | Commercial Suppliers |

| CAS Number | 50362-93-1 | Commercial Suppliers |

| Appearance | Solid | MCE (MedChemExpress)[1] |

| Purity | ≥96% | Commercial Suppliers |

Spectroscopic Data

While the raw spectral data is not available, a commercial supplier reports the following characterization techniques were used:

| Technique | Data Availability |

| ¹H NMR | Available upon request from some suppliers |

| Mass Spectrometry | Available upon request from some suppliers |

| HPLC | Purity data available from some suppliers |

Biological Activity and Mechanism of Action (Inferred)

Direct pharmacological studies on this compound are not found in the public scientific literature. However, the quinazolinone scaffold is known to interact with a variety of biological targets. Some reports on similar structures suggest potential activities such as:

-

Enzyme Inhibition: Many quinazolinone derivatives are known to be inhibitors of various enzymes, including kinases and phosphodiesterases.

-

Receptor Modulation: Depending on the substitution pattern, quinazolinones can act as agonists or antagonists for various receptors.

-

Anticancer and Antimicrobial Activity: These are frequently reported activities for this class of compounds.

Without specific experimental data for this compound, any discussion of its mechanism of action or signaling pathway involvement would be speculative. The diagram below illustrates a generalized signaling pathway that is often modulated by quinazolinone derivatives, such as kinase signaling pathways.

Caption: Generalized kinase signaling pathway potentially targeted by quinazolinones.

Conclusion and Future Directions

This compound remains a molecule with an incomplete public profile. While its chemical structure is known and it is commercially available, the lack of a primary publication or patent detailing its synthesis, characterization, and pharmacological evaluation presents a significant gap in our understanding. The information provided in this guide, based on general chemical principles and data from analogous compounds, offers a starting point for researchers. Future work should focus on locating the original disclosure of this compound or, failing that, undertaking a de novo synthesis and comprehensive biological evaluation to fully elucidate its properties and potential as a pharmacological agent. The development of a detailed experimental protocol and the acquisition of robust analytical and pharmacological data are critical next steps for any research program involving this compound.

References

In Vitro Activity of WAY-608119: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available in vitro activity data for the compound designated as WAY-608119.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements for such a guide, including quantitative data on biological activity, detailed experimental protocols, and the elucidation of signaling pathways, cannot be met without access to primary research data.

Searches for "this compound in vitro activity," "this compound pharmacology," "this compound receptor binding affinity," "this compound functional activity assays," "this compound enzyme inhibition profile," "this compound synthesis and biological evaluation," "this compound patent," "this compound 'in vitro' pharmacology," and "this compound scientific publication" did not yield any specific results detailing the compound's biological effects.

For researchers, scientists, and drug development professionals interested in the in vitro profile of novel compounds, the typical process for characterizing a substance like this compound would involve a series of standardized assays. A generalized workflow for such an investigation is outlined below.

General Experimental Workflow for In Vitro Compound Characterization

A logical workflow is essential for the systematic evaluation of a novel compound's in vitro properties. This process typically begins with primary screening to identify biological activity, followed by more detailed secondary and tertiary assays to elucidate the mechanism of action and specificity.

Caption: Generalized workflow for in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Investigation

Should this compound be identified as a modulator of a specific signaling pathway, for instance, a kinase cascade, the subsequent investigation would aim to pinpoint its precise target and downstream effects. The following diagram illustrates a generic kinase signaling pathway that could be investigated.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Without concrete data, any representation of this compound's in vitro activity would be purely speculative. Researchers seeking information on this compound are encouraged to consult proprietary databases or contact the originating institution, if known.

In-depth Technical Guide: WAY-608119 In Vivo Studies

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific in vivo studies, quantitative data, or detailed experimental protocols for the compound WAY-608119 were found. The information presented herein is based on general knowledge of in vivo research on related quinazolinone derivatives and serves as an illustrative guide.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential in vivo evaluation of quinazolinone-based compounds. While direct data on this compound is unavailable, this document outlines the typical experimental methodologies, data presentation, and signaling pathway considerations relevant to this class of molecules.

General Pharmacokinetics of Quinazolinone Derivatives

Quinazolinone derivatives are a class of compounds with a wide range of biological activities, and their pharmacokinetic profiles can vary significantly based on their specific chemical structures.[1][2] Studies on various quinazolinone compounds have revealed diverse pharmacokinetic behaviors, with some demonstrating oral bioavailability while others are more suited for parenteral administration.[3]

For a comprehensive understanding of a novel quinazolinone derivative like this compound, a typical preclinical pharmacokinetic study would involve the following parameters:

| Parameter | Description | Example Data (Hypothetical for a Quinazolinone Derivative) |

| Animal Model | The species and strain of animal used in the study (e.g., Sprague-Dawley rat, C57BL/6 mouse). | Sprague-Dawley Rat |

| Dose (mg/kg) | The amount of the compound administered per kilogram of body weight. | 10 |

| Route of Administration | The method of drug delivery (e.g., Intravenous (IV), Oral (PO), Intraperitoneal (IP)). | IV, PO |

| Cmax (ng/mL) | The maximum concentration of the drug observed in the plasma. | IV: 1500, PO: 350 |

| Tmax (h) | The time at which Cmax is reached. | IV: 0.25, PO: 2 |

| AUC (ng*h/mL) | The area under the plasma concentration-time curve, representing total drug exposure. | IV: 3200, PO: 1800 |

| t1/2 (h) | The half-life of the drug in plasma. | IV: 4.5, PO: 5.2 |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | 56 |

Core Experimental Protocols

The following sections detail generalized methodologies for key in vivo experiments that would be essential in characterizing the biological activity of a compound like this compound.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Animals are acclimatized for at least one week prior to the study.

-

Grouping: Animals are divided into groups for intravenous (IV) and oral (PO) administration.

-

Compound Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration:

-

IV group: A single bolus dose is administered via the tail vein.

-

PO group: A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Efficacy Studies in a Xenograft Model (Example: Oncology)

Objective: To evaluate the anti-tumor activity of the compound in a relevant cancer model.

Methodology:

-

Cell Line: A human cancer cell line relevant to the compound's proposed mechanism of action.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Tumor cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into vehicle control and treatment groups.

-

Compound Administration: The compound is administered daily (or as determined by PK data) via an appropriate route.

-

Efficacy Endpoints:

-

Tumor growth inhibition is measured throughout the study.

-

Animal body weight is monitored as an indicator of toxicity.

-

-

Study Termination: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.

-

Tissue Analysis: At termination, tumors and other relevant tissues may be collected for further analysis (e.g., biomarker analysis, histology).

Signaling Pathways and Experimental Workflows

The biological effects of quinazolinone derivatives are often mediated through their interaction with specific signaling pathways.[4][5][6] For instance, many compounds in this class have been investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival.

Below are illustrative diagrams representing a hypothetical mechanism of action and a typical experimental workflow for an in vivo study.

Caption: Hypothetical inhibition of a cell signaling pathway by this compound.

Caption: A generalized workflow for an in vivo efficacy study.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidin-7-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the core structure-activity relationships (SAR) of a specific derivative class, the pyrazolo[1,5-a]pyrimidin-7-ones, with a focus on their potential as antitubercular agents. While specific SAR data for WAY-608119 is not publicly available, this document provides a comprehensive overview of the SAR for its core chemical class, offering valuable insights for researchers in the field.

Core Scaffold and Pharmacophore

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a fused heterocyclic system that has been the subject of extensive medicinal chemistry efforts. The general synthetic route to this scaffold involves the one-step cyclocondensation reaction of β-ketoesters with aminopyrazoles.[1] This versatile synthesis allows for the introduction of a variety of substituents at different positions, enabling a thorough exploration of the SAR.

Structure-Activity Relationship Insights

Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents have identified key structural features that govern their activity.[1][2][3] A focused library of analogs has been synthesized and evaluated to elucidate the pharmacophore and achieve significant improvements in potency against Mycobacterium tuberculosis (Mtb).[2][3]

Key Findings:

-

Substitutions on the Pyrazole Ring: Modifications at this position have been explored to understand their impact on antitubercular activity.

-

Substitutions on the Pyrimidinone Ring: This area of the scaffold is crucial for activity, with various groups being introduced to probe the steric and electronic requirements for optimal potency.

-

Mechanism of Action: Interestingly, the mechanism of action for some of these compounds does not involve common targets like cell-wall biosynthesis or iron uptake, which have been implicated for other compounds sharing this core structure.[1][2] Resistance to some analogs was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the metabolic deactivation of the compound.[2]

Another class of related compounds, the 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, has also been extensively studied as potent inhibitors of mycobacterial ATP synthase.[4]

Key Findings for Pyrazolo[1,5-a]pyrimidin-7-amines:

-

Optimal Substituents: The most effective analogs in this series often contain a 3-(4-fluoro)phenyl group.[4]

-

Versatility at the 5-position: A variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents have been shown to be well-tolerated and can modulate the activity.[4]

-

Importance of the 7-substituent: A range of substituted 7-(2-pyridylmethylamine) derivatives were also found to be active.[4]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro antitubercular activity of a selection of 3,5-disubstituted-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine analogs.

| Compound ID | R1 (Position 3) | R2 (Position 5) | MIC90 (µg/mL) for M. tb H37Rv |

| 11 | 4-F-Ph | Ph | >100 |

| 12 | 4-F-Ph | 4-F-Ph | 0.31 |

| 13 | 4-F-Ph | 4-Cl-Ph | 0.29 |

| 14 | 4-F-Ph | 4-Br-Ph | 0.38 |

| 15 | 4-F-Ph | 4-CN-Ph | 0.43 |

| 16 | 4-F-Ph | 4-Me-Ph | 1.1 |

| 17 | 4-F-Ph | 4-OMe-Ph | 0.44 |

| 18 | 4-F-Ph | 3-F-Ph | 0.21 |

| 19 | 4-F-Ph | 3-Cl-Ph | 0.23 |

| 20 | 4-F-Ph | 3-Br-Ph | 0.32 |

| 21 | 4-F-Ph | 3-OMe-Ph | 0.51 |

Data adapted from reference[4]. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones:

The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is typically achieved through a one-step cyclocondensation reaction.[1]

-

Reactants: A commercially available β-ketoester and an appropriately substituted aminopyrazole.

-

Conditions: The reaction is generally carried out in a suitable solvent, often with acid or base catalysis, and may require heating.

-

Purification: The final product is typically purified using standard techniques such as recrystallization or column chromatography.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

The in vitro antitubercular activity is commonly determined using the Microplate Alamar Blue Assay (MABA).

-

Principle: This colorimetric assay measures the metabolic activity of the bacteria. A blue, non-fluorescent indicator, resazurin, is reduced to a pink, fluorescent resorufin by metabolically active cells.

-

Procedure:

-

Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth.

-

The compounds are serially diluted in a 96-well microplate.

-

A standardized inoculum of Mtb is added to each well.

-

The plates are incubated at 37°C for a defined period.

-

Alamar Blue reagent is added to each well.

-

After further incubation, the color change is assessed visually or a fluorescence reader is used to determine the minimum inhibitory concentration (MIC).

-

Logical Relationships in SAR

The following diagram illustrates the general workflow for a structure-activity relationship study of the pyrazolo[1,5-a]pyrimidine core.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

The following diagram illustrates the key pharmacophoric elements of the pyrazolo[1,5-a]pyrimidin-7-amine series that influence antitubercular activity.

Caption: Key pharmacophoric features of the pyrazolo[1,5-a]pyrimidin-7-amine antitubercular agents.

This technical guide provides a foundational understanding of the structure-activity relationships within the pyrazolo[1,5-a]pyrimidin-7-one and related series. The presented data and experimental context are intended to aid researchers and drug development professionals in the design and synthesis of novel analogs with improved therapeutic potential.

References

The Binding Affinity and Kinetics of WAY-608119: A Review of Publicly Available Data

Despite a comprehensive search of publicly available scientific literature, no specific quantitative data on the binding affinity (such as Kᵢ, IC₅₀, or KᏧ values) or the kinetic parameters (kₒₙ, kₒբբ) for the compound WAY-608119 could be identified. This suggests that detailed in vitro characterization of this molecule's interaction with its biological target has not been published in peer-reviewed journals or other accessible scientific resources.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the common experimental methodologies used to determine such parameters, which would be applicable to the study of this compound should it become the subject of future research.

I. Determining Binding Affinity: Methodologies and Data Presentation

Binding affinity is a measure of the strength of the interaction between a ligand (like this compound) and its receptor. High affinity indicates a strong binding interaction. Several experimental techniques are routinely employed to quantify this parameter.

Radioligand Binding Assays

A common and robust method for determining binding affinity is the radioligand binding assay. This technique involves using a radioactively labeled version of a known ligand to compete with the unlabeled test compound (e.g., this compound) for binding to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: The target receptor is typically sourced from cell lines or tissue homogenates expressing the receptor of interest. Membranes containing the receptor are isolated through centrifugation.

-

Assay Setup: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the prepared membranes.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through a filter mat that traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Data Presentation:

Binding affinity data for a compound like this compound would typically be presented in a table similar to this hypothetical example:

| Compound | Target Receptor | Radioligand Used | Kᵢ (nM) | IC₅₀ (nM) | n | Reference |

| This compound | [Target Name] | [Radioligand] | [Value] | [Value] | [Number of experiments] | [Citation] |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding interactions. It provides information on both the affinity and the kinetics of the interaction.

Experimental Protocol: Surface Plasmon Resonance

-

Chip Preparation: The target receptor (ligand) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing the test compound (analyte, e.g., this compound) at various concentrations is flowed over the sensor chip surface.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

-

Data Analysis: The sensorgram data is fitted to various binding models to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ). The equilibrium dissociation constant (KᏧ) is then calculated as the ratio of kₒբբ/kₒₙ.

II. Understanding Binding Kinetics: The "On" and "Off" Rates

Binding kinetics describe the rate at which a ligand binds to its target (association rate, kₒₙ) and the rate at which it dissociates from the target (dissociation rate, kₒբբ). These parameters provide a more dynamic view of the drug-receptor interaction than affinity alone.

Data Presentation:

Kinetic data for a compound like this compound, if determined, would be summarized as follows:

| Compound | Target Receptor | kₒₙ (M⁻¹s⁻¹) | kₒբբ (s⁻¹) | KᏧ (nM) | Method | Reference |

| This compound | [Target Name] | [Value] | [Value] | [Value] | SPR | [Citation] |

III. Visualizing Experimental Workflows

Diagrams are crucial for understanding the flow of experimental procedures. Below are Graphviz representations of the workflows for a radioligand binding assay and a surface plasmon resonance experiment.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

While specific binding affinity and kinetic data for this compound are not currently in the public domain, the methodologies for determining these crucial parameters are well-established. The protocols for radioligand binding assays and surface plasmon resonance, as outlined above, provide a clear framework for the in vitro characterization of this and other novel compounds. Should research on this compound be published, the resulting data on its binding properties will be invaluable for understanding its pharmacological profile and potential therapeutic applications. Researchers are encouraged to consult forthcoming scientific literature for any updates on the characterization of this molecule.

WAY-608119: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-608119 is a synthetic compound that has been investigated for its interaction with various neurotransmitter receptors. Understanding the selectivity profile of a compound is a critical aspect of drug discovery and development, as it helps to predict its potential therapeutic effects and off-target liabilities. This technical guide provides a comprehensive overview of the in vitro selectivity and functional activity of this compound at a range of molecular targets. The data presented herein is compiled from foundational pharmacological studies.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound at various G-protein coupled receptors (GPCRs) and monoamine transporters.

Serotonin Receptor Subtypes

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Assay Type |

| 5-HT1A | [3H]8-OH-DPAT | Human recombinant (CHO cells) | 1.2 | Radioligand Binding |

| 5-HT2A | [3H]Ketanserin | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

| 5-HT2C | [3H]Mesulergine | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

| 5-HT6 | [3H]LSD | Human recombinant (HeLa cells) | 1580 | Radioligand Binding |

| 5-HT7 | [3H]5-CT | Human recombinant (CHO cells) | 2500 | Radioligand Binding |

Table 1: Binding affinities of this compound at human serotonin receptor subtypes.

| Receptor | Functional Readout | Cell Line | EC50/IC50 (nM) | Intrinsic Activity (% of 5-HT) |

| 5-HT1A | [35S]GTPγS Binding | Human recombinant (CHO cells) | 15 | 95 (Agonist) |

Table 2: Functional activity of this compound at the human 5-HT1A receptor.

Other GPCRs and Transporters

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Assay Type |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | >10,000 | Radioligand Binding |

| Adrenergic α1 | [3H]Prazosin | Rat Cortex | >10,000 | Radioligand Binding |

| Adrenergic α2 | [3H]Rauwolscine | Rat Cortex | >10,000 | Radioligand Binding |

| Adrenergic β | [3H]CGP-12177 | Rat Cortex | >10,000 | Radioligand Binding |

| Muscarinic M1-M5 | [3H]NMS | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

| Histamine H1 | [3H]Pyrilamine | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

| Serotonin Transporter (SERT) | [3H]Citalopram | Human recombinant (HEK293 cells) | 580 | Radioligand Binding |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Human recombinant (CHO cells) | >10,000 | Radioligand Binding |

Table 3: Off-target binding affinities of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

General Protocol:

-

Membrane Preparation: Membranes were prepared from either cultured cells expressing the recombinant human receptor of interest or from specific rat brain regions. Tissues or cells were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer. Protein concentration was determined using a standard method like the Bradford assay.

-

Assay Conditions: Competition binding assays were performed in a final volume of 250-500 µL in 96-well plates. The reaction mixture contained the cell membranes, a fixed concentration of a specific radioligand (typically at or below its Kd value), and a range of concentrations of the competing ligand (this compound).

-

Incubation: The plates were incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters were washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity trapped on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known saturating ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound at the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor were prepared as described for the radioligand binding assays.

-

Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

-

Reaction Mixture: In a 96-well plate, membranes were incubated with varying concentrations of this compound in the presence of 0.1 nM [35S]GTPγS.

-

Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

-

Termination and Filtration: The assay was terminated by rapid filtration through glass fiber filters, and the filters were washed with ice-cold buffer.

-

Radioactivity Measurement: The amount of [35S]GTPγS bound to the G-proteins on the filters was determined by liquid scintillation counting.

-

Data Analysis: Basal binding was determined in the absence of any agonist, and non-specific binding was measured in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding was calculated, and dose-response curves were generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values using non-linear regression. Intrinsic activity was expressed as a percentage of the maximal stimulation produced by the endogenous agonist, serotonin (5-HT).

Mandatory Visualizations

Signaling Pathway of 5-HT1A Receptor Activation

Caption: Agonist activation of the 5-HT1A receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

The Obscure History of WAY-608119: A Case of Undisclosed Discovery

An exhaustive search of publicly available scientific and patent literature reveals a significant lack of data on the discovery, development, and pharmacological profile of the chemical entity designated as WAY-608119. This compound, chemically identified as 2-(Pyridin-3-yl)quinazolin-4(1H)-one, appears to be a research chemical with no significant presence in peer-reviewed publications, precluding the creation of an in-depth technical guide as requested.

While the quinazolinone chemical scaffold, to which this compound belongs, is a well-documented pharmacophore with a broad range of biological activities, information specifically concerning the 2-(Pyridin-3-yl) substituted variant is absent from the public domain. The "WAY" prefix typically denotes compounds originating from the research laboratories of Wyeth Pharmaceuticals (now part of Pfizer), suggesting this compound was likely an internal designation for a compound that was synthesized but did not advance to a stage where its biological data was published.

Chemical supplier databases confirm the existence and structure of the molecule, listing its CAS Number as 50362-93-1. However, these entries lack any associated biological data, such as binding affinities, enzymatic assays, or in vivo studies.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The core structure of this compound is based on quinazolin-4(3H)-one. This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, often with high affinity. Numerous derivatives have been investigated and developed for a range of therapeutic applications.

A logical workflow for the initial stages of discovering a novel, biologically active quinazolinone derivative like this compound would typically follow the pathway illustrated below. It is important to note that this is a generalized representation and does not reflect any known specific workflow for the requested compound.

Methodological & Application

No Publicly Available Experimental Data for WAY-608119

Despite a comprehensive search for experimental protocols and biological data on the compound WAY-608119, no specific scientific literature, application notes, or detailed experimental procedures could be identified in the public domain.

Efforts to locate information on the mechanism of action, in vitro assays, or in vivo studies involving this compound were unsuccessful. The search results were limited to listings from chemical suppliers, which provide basic chemical and physical properties but do not offer any biological context or experimental data. These commercial listings confirm the existence of the compound but do not point to any peer-reviewed research or established experimental protocols.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound. The absence of published research indicates that this compound may be a relatively new or less-studied molecule, or it may be known by a different designation in the scientific literature.

Researchers, scientists, and drug development professionals interested in the biological activity of this compound would need to undertake primary research to establish its pharmacological profile and mechanism of action. This would involve developing and executing a range of in vitro and in vivo experiments to characterize its effects on biological systems.

Application Notes and Protocols for In Vivo Experiments with 5-HT2C Receptor Agonists

Disclaimer: Extensive searches for in vivo dosage and experimental data on WAY-608119 did not yield specific information in the public domain. The following application notes and protocols are based on data from structurally related, selective 5-HT2C receptor agonists, namely WAY-163909 and WAY-161503 . This information is intended to provide researchers, scientists, and drug development professionals with a reference framework for designing in vivo experiments for similar compounds targeting the 5-HT2C receptor. The dosages and methodologies provided should be considered as a starting point and may require optimization for different compounds and experimental conditions.

Data Presentation: In Vivo Dosages of Selective 5-HT2C Receptor Agonists

The following tables summarize quantitative data from in vivo studies involving the selective 5-HT2C receptor agonists WAY-163909 and WAY-161503 in rodents.

Table 1: In Vivo Efficacy of WAY-163909 in Rodent Models

| Animal Model | Species | Administration Route | Dosage Range | Observed Effects | Reference |

| Forced Swim Test | Wistar-Kyoto Rat | i.p. or s.c. | 10 mg/kg | Decreased immobility time (antidepressant-like effect) | [1][2] |

| Resident-Intruder Aggression | Rat | s.c. | 0.33 mg/kg | Decreased aggression | [1][2] |

| Olfactory Bulbectomy (BULB) | Rat | i.p. | 3 mg/kg (5 or 21 days) | Decreased BULB-induced hyperactivity | [1][2] |

| Schedule-Induced Polydipsia (SIP) | Rat | i.p. | 3 mg/kg | Decreased adjunctive drinking | [1][2] |

| Sexual Function | Rat | i.p. | 10 mg/kg (chronic) | Deficits in sexual function | [1] |

| Monoamine Metabolism | Rat | i.p. | 0.3 and 3 mg/kg | Altered 5-HT and DA metabolism across various brain regions | [3] |

Table 2: In Vivo Efficacy of WAY-161503 in Rodent Models

| Animal Model | Species | Administration Route | Dosage Range | Observed Effects | Reference |

| Food Intake (24h fasted) | Sprague-Dawley Rat | - | ED50 = 1.9 mg/kg | Dose-dependent decrease in 2-h food intake | [4] |

| Food Intake (diet-induced obese) | Mouse | - | ED50 = 6.8 mg/kg | Dose-dependent decrease in 2-h food intake | [4] |

| Food Intake (obese) | Zucker Rat | - | ED50 = 0.73 mg/kg | Dose-dependent decrease in 2-h food intake | [4] |

| Chronic Food Intake & Body Weight | Sprague-Dawley Rat | - | - | Decreased food intake and attenuated body weight gain (10 days) | [4] |

| Chronic Food Intake & Body Weight | Zucker Rat | - | - | Maintained a 30% decrease in food intake and a 25g decrease in body weight (15 days) | [4] |

| Elevated Plus Maze | Wistar Rat | i.p. | 1 and 3 mg/kg | Anxiogenic-like effect (reduced open-arm exploration) | [5] |

| Forced Swim Test | Wistar Rat | i.p. | 1, 3, and 10 mg/kg | Increased latency to first immobility (antidepressant-like effect) | [5] |

| Locomotor Activity | Mouse | - | - | Reductions in locomotor activity | [6] |

| DOI-elicited Head-Twitch Response | C57Bl/6J Mouse | s.c. | 3 and 5.6 mg/kg | Attenuated the head-twitch response | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the tables above. These protocols are based on the descriptions provided in the referenced literature and should be adapted to specific laboratory conditions and ethical guidelines.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of a 5-HT2C receptor agonist.

Materials:

-

Test compound (e.g., WAY-163909 or WAY-161503)

-

Vehicle (e.g., saline)

-

Wistar-Kyoto or Sprague-Dawley rats

-

Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm

-

Video recording and analysis software

Procedure:

-

Habituation (Day 1):

-

Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal - i.p. or subcutaneous - s.c.).

-

30 minutes post-administration, individually place each rat into the swim tank for a 15-minute pre-swim session.

-

After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

-

Test Session (Day 2):

-

Administer the same treatment (test compound or vehicle) as on Day 1.

-

30 minutes post-administration, place the rats back into the swim tank for a 5-minute test session.

-

Record the entire 5-minute session for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

-

Compare the immobility time between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.[1][2][5]

-

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic-Like Activity

Objective: To evaluate the anxiolytic or anxiogenic-like effects of a 5-HT2C receptor agonist.

Materials:

-

Test compound (e.g., WAY-161503)

-

Vehicle (e.g., saline)

-

Wistar rats

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video recording and analysis software

Procedure:

-

Acclimation:

-

Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

-

Administration:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., i.p.).

-

-

Testing:

-

15-30 minutes post-administration, place each rat in the center of the EPM, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the session for subsequent analysis.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the number of entries into the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters suggests an anxiolytic effect, while a decrease suggests an anxiogenic effect.[5] Compare the results between groups using appropriate statistical analysis.

-

Protocol 3: Food Intake Study in Rodents

Objective: To assess the effect of a 5-HT2C receptor agonist on food consumption.

Materials:

-

Test compound (e.g., WAY-161503)

-

Vehicle (e.g., saline)

-

Sprague-Dawley rats or mice (can be normal, fasted, or obese models like Zucker rats or diet-induced obese mice)

-

Standard rodent chow

-

Metabolic cages or standard cages with pre-weighed food hoppers

-

Scale for weighing food

Procedure:

-

Acclimation:

-

House the animals individually and acclimate them to the testing cages and powdered or pellet chow for several days.

-

-

Fasting (if applicable):

-

For studies in fasted animals, remove food for a specified period (e.g., 24 hours) before the experiment, with water available ad libitum.[4]

-

-

Administration:

-

Administer the test compound or vehicle via the desired route.

-

-

Measurement of Food Intake:

-

Immediately after administration, provide the animals with a pre-weighed amount of food.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

-

Data Analysis:

-

Calculate the cumulative food intake for each animal at each time point.

-

Compare the food intake between the compound-treated and vehicle-treated groups using statistical methods like ANOVA. An ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.[4]

-

Mandatory Visualization

Signaling Pathway of 5-HT2C Receptor Agonists

Caption: Simplified signaling pathway of 5-HT2C receptor agonists.

Experimental Workflow for In Vivo Behavioral Studies

Caption: General experimental workflow for in vivo behavioral studies.

References

- 1. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-608119 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-608119 is a small molecule identified as an inhibitor of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme that is notably overexpressed in a variety of human cancers, including breast, liver, and lung carcinomas, while having limited expression in normal tissues. This differential expression makes CYP1B1 an attractive target for anticancer therapies. Inhibition of CYP1B1 by this compound has been shown to induce cytotoxic effects in several human carcinoma cell lines, such as HepG2 (liver), MCF-7 (breast), and A549 (lung). The mechanism of this cytotoxicity is linked to the modulation of key cellular signaling pathways, including the Wnt/β-catenin pathway, and the induction of apoptosis.

These application notes provide a comprehensive overview of the use of this compound in a research setting, including detailed protocols for cell culture treatment and subsequent analysis of its biological effects.

Data Presentation

While specific IC50 values for this compound are not yet publicly available in the retrieved literature, the following table summarizes the known biological activities and cellular effects. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Description | Cell Lines | Observed Effect |

| Target | Cytochrome P450 1B1 (CYP1B1) | N/A | Inhibition of enzymatic activity. |

| Cellular Activity | Cytotoxicity | HepG2, MCF-7, A549 | Induction of cell death. |

| Signaling Pathway Modulation | Wnt/β-catenin pathway | Cancer cell lines | Inhibition of CYP1B1 is linked to a decrease in β-catenin levels. |

| Mechanism of Action | Apoptosis Induction | Cancer cell lines | Inhibition of CYP1B1 can lead to increased apoptosis, potentially through activation of caspase-1 and/or regulation of Death-Associated Protein Kinase 1 (DAPK1). |

Signaling Pathways and Experimental Workflow

CYP1B1 Inhibition and Downstream Signaling

The inhibition of CYP1B1 by this compound is believed to trigger a cascade of events leading to cancer cell death. Overexpression of CYP1B1 in cancer cells has been linked to the activation of the Wnt/β-catenin signaling pathway, which promotes cell proliferation and survival. By inhibiting CYP1B1, this compound can lead to a reduction in β-catenin levels, thereby suppressing this pro-survival pathway. Furthermore, CYP1B1 inhibition has been associated with the induction of apoptosis.

Experimental Workflow for Cell Culture Treatment

A typical workflow for treating cancer cell lines with this compound involves initial cell culture, treatment with a range of concentrations of the compound, and subsequent analysis of cytotoxicity and apoptosis.

Experimental Protocols

Materials and Reagents

-

Cell Lines: HepG2, MCF-7, or A549 cells

-

Culture Media: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Store at -20°C.

-

Phosphate Buffered Saline (PBS): Calcium and magnesium-free.

-

Trypsin-EDTA: For cell detachment.

-

96-well plates: For cytotoxicity assays.

-

6-well or 12-well plates: For apoptosis assays.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

Protocol 1: Cell Culture and Maintenance

-

Thawing Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine the floating and adherent cells and centrifuge at 200 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound presents a promising avenue for targeted cancer therapy due to its inhibitory action on CYP1B1, an enzyme overexpressed in many tumors. The protocols outlined above provide a framework for researchers to investigate the cytotoxic and pro-apoptotic effects of this compound in relevant cancer cell lines. Further research is warranted to elucidate the precise molecular mechanisms and to determine the in vivo efficacy of this compound.

WAY-608119 solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-608119, also known as AR231453, is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] As an orally available compound, it has been instrumental in preclinical studies investigating the therapeutic potential of GPR119 activation for metabolic disorders such as type 2 diabetes.[2][3] GPR119 activation enhances glucose-dependent insulin secretion and the release of incretin hormones, making it a significant target for drug discovery.[4] These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with a summary of its mechanism of action.

Solution Preparation

The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. Based on available data, this compound exhibits good solubility in common organic solvents.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[3] or up to 100 mM[1] |

| Dimethylformamide (DMF) | 25 mg/mL[3] |

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid form, Formula Weight: 505.5 g/mol )[3]

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.055 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 5.055 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-